Piperazine-D10
Overview
Description
Piperazine-D10 is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 96.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperazine-D10, like its parent compound Piperazine, primarily targets the GABA receptors located on the muscle membrane . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
This compound interacts with its primary targets, the GABA receptors, by binding directly and selectively to them . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
The action of this compound affects the GABAergic pathway . By binding to the GABA receptors, this compound disrupts the normal functioning of these receptors, leading to the paralysis of the worms. The downstream effects of this disruption include the expulsion of the parasites from the host body .
Pharmacokinetics
Upon entry into the systemic circulation, this compound, like Piperazine, is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of flaccid paralysis in worms . This is achieved through the disruption of normal nerve function, which is brought about by this compound’s interaction with the GABA receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with this compound and alter its effects.
Properties
IUPAC Name |
1,2,2,3,3,4,5,5,6,6-decadeuteriopiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUGHFHXGJENI-YQMDOBQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678652 | |
Record name | (~2~H_10_)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-61-4 | |
Record name | (~2~H_10_)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was piperazine-D10 chosen as an intercalate in this study?
A1: The study focused on understanding the arrangement and dynamics of different organic molecules within the layers of graphite and graphite oxide. This compound, along with other deuterated organic molecules like ethylenediamine-d4 and tetrahydrofuran-d8, was chosen as a representative diamine molecule. Using deuterated compounds allowed the researchers to employ solid-state 2H NMR to study the mobility and orientation of these intercalates within the graphite galleries [].
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